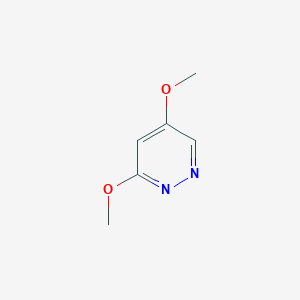

3,5-Dimethoxypyridazine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3,5-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-7-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMOTKXYVAQITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291765 | |

| Record name | 3,5-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-20-0 | |

| Record name | 2096-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5 Dimethoxypyridazine and Its Derivatives

Established Synthetic Routes to the 3,5-Dimethoxypyridazine Core

The foundational approaches to constructing the this compound scaffold primarily rely on the functionalization of pre-existing pyridazine (B1198779) rings. These methods often involve nucleophilic substitution reactions to introduce the desired methoxy (B1213986) groups.

Substitution Reactions for Methoxy Group Introduction on Pyridazine Rings

The introduction of methoxy groups onto a pyridazine ring is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. In this common strategy, a suitable leaving group on the pyridazine core, most often a halogen, is displaced by a methoxide (B1231860) source. The reactivity of the pyridazine ring towards nucleophilic attack is enhanced by its electron-deficient nature.

A general representation of this transformation involves the reaction of a dihalopyridazine with a methoxide salt, such as sodium methoxide (NaOMe), in a suitable solvent. The choice of solvent and reaction conditions can influence the yield and selectivity of the reaction. For instance, the synthesis of 3,5-dimethoxypyridine (B18298) from 3,5-dichloropyridine (B137275) has been accomplished using sodium methoxide in dimethyl sulfoxide (B87167) (DMSO). google.com A similar principle applies to the pyridazine system, where a dichloropyridazine can be expected to undergo substitution with methoxide ions. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. libretexts.org

Multi-step Synthetic Pathways from Dichloropyridazine and Related Precursors

A prevalent and practical multi-step synthesis of this compound commences with a dichloropyridazine precursor, such as 3,6-dichloropyridazine (B152260) or 3,5-dichloropyridazine (B104411). The synthesis of these dichloropyridazines often starts from the corresponding dihydroxypyridazines (which exist predominantly in their tautomeric pyridazinone forms), which are then chlorinated using reagents like phosphorus oxychloride (POCl₃). wur.nl

Once the dichloropyridazine is obtained, the two chlorine atoms are sequentially or simultaneously substituted by methoxy groups. For example, 3,6-dichloropyridazine can be reacted with sodium methoxide to yield 3,6-dimethoxypyridazine. researchgate.net The synthesis of 3-chloro-4,5-dimethoxypyridazine (B1355346) has been reported via the monomethoxylation of a dichloropyridazine precursor. This highlights the possibility of controlling the degree of substitution to access partially methoxylated intermediates. The conversion of 3,5-dichloropyridazine to this compound would follow a similar nucleophilic substitution pathway.

An illustrative pathway starts with the chlorination of a dihydroxypyridazine, followed by the displacement of the chloro groups with sodium methoxide. This two-step sequence is a versatile method for accessing dimethoxypyridazine cores.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. In the context of pyridazine chemistry, this translates to strategies that offer precise control over substitution patterns and the introduction of diverse functionalities.

Chemo- and Regioselective Synthesis of Pyridazine Derivatives

The selective synthesis of polysubstituted pyridazines is a key challenge. Advanced methods often employ strategies that direct the introduction of substituents to specific positions on the pyridazine ring. One-pot, multi-component reactions have emerged as a powerful tool for the regioselective synthesis of pyridazine derivatives. For example, a three-component strategy involving the condensation of propiophenones, arylglyoxalmonohydrates, and hydrazine (B178648) hydrate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), has been developed for the regioselective synthesis of 3,6-diaryl-4-methylpyridazines. cjcatal.com

Another approach involves the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides, which leads to the regioselective formation of trisubstituted pyridazines. rsc.org The subsequent transformation of the sulfur substituents provides a route to a variety of functionalized pyridazines. These methods, while not directly producing this compound, showcase the advanced strategies available for controlling the substitution pattern on the pyridazine ring, which could be adapted for the synthesis of specific isomers.

| Method | Reactants | Catalyst/Reagent | Product Type |

| Three-component condensation | Propiophenones, Arylglyoxalmonohydrates, Hydrazine hydrate | DABCO | 3,6-Diaryl-4-methylpyridazines cjcatal.com |

| Inverse-electron-demand Diels-Alder | Tetrazines, Alkynyl sulfides | - | Trisubstituted pyridazines rsc.org |

| One-pot, three-component reaction | Substituted indanones, Arylglyoxalmonohydrates, Hydrazine hydrate | DBN | Substituted 3-arylindenopyridazines publish.csiro.au |

Strategies for N-Oxide Formation on Pyridazine Scaffolds

The formation of N-oxides is a valuable strategy for modifying the electronic properties of heterocyclic compounds and enabling further functionalization. Pyridazine N-oxides can be prepared by the oxidation of the parent pyridazine. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.com

Specifically, the synthesis of this compound-1-oxide has been reported, starting from a dichloropyridazine which first undergoes substitution to introduce the methoxy groups, followed by an oxidation step. mdpi.com The N-oxide functionality can then direct or activate the ring for subsequent reactions. For instance, pyridazine N-oxides can undergo photochemical rearrangement and ring-opening reactions, providing access to other heterocyclic systems like pyrazoles. nih.govacs.org The N-oxide can also be removed through deoxygenation using reagents like phosphorus trichloride (B1173362) (PCl₃), restoring the pyridazine ring if needed. thieme-connect.de

Synthesis of Derivatized this compound Scaffolds

Once the this compound core is assembled, it can serve as a scaffold for the introduction of further functional groups. The electron-donating nature of the methoxy groups can influence the regioselectivity of subsequent reactions.

One common derivatization strategy is electrophilic aromatic substitution, such as nitration. For example, 3,5-dimethoxypyridine can be dinitrated, and these nitro groups can then be reduced to amino groups, leading to the formation of 2,6-diamino-3,5-dimethoxypyridine. google.com A similar sequence of nitration followed by reduction could potentially be applied to this compound to introduce amino functionalities, although the electronic nature of the pyridazine ring will influence the position of substitution.

The methoxy groups themselves can also be sites for further reaction. While not directly on the this compound core, the synthesis of stilbene (B7821643) derivatives has been accomplished starting from 3,5-dimethoxybenzyl bromide, showcasing how a dimethoxy-substituted aromatic ring can be a precursor for more complex structures through reactions like the Horner-Wadsworth-Emmons olefination. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

| 3,5-Dimethoxypyridine | 1. Nitrating agent 2. Reducing agent | 2,6-Diamino-3,5-dimethoxypyridine google.com | Electrophilic Aromatic Substitution & Reduction |

| 3,5-Dimethoxybenzyl bromide | 1. Triethyl phosphite (B83602) 2. Aldehyde/Ketone | (E)-3,5-Dimethoxystilbene derivatives nih.gov | Horner-Wadsworth-Emmons reaction |

Halogenated Derivatives

Halogenated methoxypyridines are crucial intermediates in the synthesis of more complex molecules, primarily through cross-coupling reactions. The introduction of halogen atoms at specific positions on the pyridine (B92270) ring allows for subsequent functionalization.

3,5-Dibromo-2,6-dimethoxypyridine

The synthesis of 3,5-dibromo-2,6-dimethoxypyridine, a derivative of 2,6-dimethoxypyridine, can be achieved through the bromination of 2,6-dimethoxypyridine. ontosight.ai This reaction typically employs bromine in the presence of a suitable catalyst. ontosight.ai The resulting compound is a white crystalline solid. ontosight.ai The presence of both bromine atoms and methoxy groups enhances the compound's reactivity and solubility, making it a valuable precursor for the synthesis of pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com For instance, it has been identified as a lead compound with efficacy against cancerous cells. cymitquimica.com

2-Bromo-6-iodo-3,4-dimethoxypyridine

The synthesis of 2-bromo-6-iodo-3,4-dimethoxypyridine, a halogenated derivative of 3,4-dimethoxypyridine (B108619), involves a two-step halogenation process. evitachem.com The synthesis typically starts with the bromination of 3,4-dimethoxypyridine using a reagent like N-bromosuccinimide (NBS), followed by iodination with an iodinating agent such as iodine monochloride (ICl). evitachem.com The reactivity of this compound is significantly influenced by the electron-withdrawing effects of the bromine and iodine atoms on the pyridine ring. evitachem.com This enhanced reactivity makes it a versatile intermediate for various chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. evitachem.com

| Compound | Starting Material | Key Reagents | Reaction Type |

| 3,5-Dibromo-2,6-dimethoxypyridine | 2,6-Dimethoxypyridine | Bromine, Catalyst | Bromination |

| 2-Bromo-6-iodo-3,4-dimethoxypyridine | 3,4-Dimethoxypyridine | N-Bromosuccinimide (NBS), Iodine monochloride (ICl) | Bromination, Iodination |

Amino-Substituted Derivatives

The introduction of amino groups to the methoxypyridine scaffold is a key step in the synthesis of various biologically active compounds.

2,6-Dimethoxy-3,5-pyridinediamine

2,6-Dimethoxy-3,5-pyridinediamine is typically synthesized from a dinitro precursor, 2,6-dimethoxy-3,5-dinitropyridine. The synthesis involves the reduction of the nitro groups to amino groups. This transformation can be achieved using various reducing agents. The resulting diamine, often available as its hydrochloride salt, is a reactant in organic synthesis. cookechem.comguidechem.com The dihydrochloride (B599025) salt of this compound is a solid with the molecular formula C₇H₁₃Cl₂N₃O₂. nih.gov

| Derivative | Precursor | Reaction Type |

| 2,6-Dimethoxy-3,5-pyridinediamine | 2,6-Dimethoxy-3,5-dinitropyridine | Reduction of nitro groups |

Chloro- and Other Substituted Methoxypyridazines

Unlike the pyridine derivatives discussed above, methoxypyridazines feature a six-membered aromatic ring with two adjacent nitrogen atoms. The synthesis of chloro- and other substituted methoxypyridazines often starts from polychlorinated pyridazines.

The methoxylation of 3,4,5-trichloropyridazine (B3021642) with one equivalent of sodium methoxide leads to a mixture of three dichloromonomethoxypyridazines. jst.go.jp Further methoxylation of these separated isomers can yield various substituted pyridazines. jst.go.jp

A specific example is the synthesis of 3-chloro-5-methoxypyridazine. A large-scale synthesis was developed starting from 4,5-dichloro-3(2H)-pyridazinone. scispace.com The nitrogen of the pyridazinone is first protected, followed by subsequent reactions to yield the target compound. scispace.com

Another synthetic route involves the preparation of 6-methoxypyridazine-3-carboxylic acid. This can be synthesized from 3-chloro-6-methylpyridazine (B130396) by oxidation to 6-chloropyridazine-3-carboxylic acid, followed by a reaction with sodium methoxide. google.com This method provides a clear pathway to a methoxy-substituted pyridazine carboxylic acid. google.com

| Compound | Starting Material | Key Steps |

| Dichloromonomethoxypyridazines | 3,4,5-Trichloropyridazine | Methoxylation with sodium methoxide |

| 3-Chloro-5-methoxypyridazine | 4,5-Dichloro-3(2H)-pyridazinone | Protection of pyridazinone nitrogen, subsequent reactions |

| 6-Methoxypyridazine-3-carboxylic acid | 3-Chloro-6-methylpyridazine | Oxidation, reaction with sodium methoxide |

Reactivity and Chemical Transformations of 3,5 Dimethoxypyridazine Systems

Electrophilic Aromatic Substitution Reactions

The pyridazine (B1198779) ring, like pyridine (B92270), is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing effect of the nitrogen atoms. However, the formation of an N-oxide derivative significantly enhances the ring's reactivity by increasing electron density, particularly at the positions ortho and para to the N-oxide group.

Nitration Patterns and Regioselectivity on Pyridazine-N-Oxides

The nitration of N-oxide derivatives of azines is a well-established method for introducing a nitro group onto the ring. While unsubstituted pyridine-N-oxide is typically nitrated at the 4-position, the regioselectivity is highly sensitive to the electronic effects of other substituents on the ring. sapub.orgresearchgate.net

In systems analogous to 3,5-dimethoxypyridazine, such as 3,5-dimethoxypyridine-N-oxide, the powerful electron-donating nature of the two methoxy (B1213986) groups overrides the directive influence of the N-oxide group. Research on the nitration of 3,5-dimethoxypyridine-N-oxide demonstrates that the reaction does not yield the 4-nitro product. Instead, the nitro group is directed to the 2-position (which is equivalent to the 6-position due to symmetry), a position that is ortho to one methoxy group and para to the other. This indicates a strong activation of the ortho/para positions by the methoxy substituents. Further reaction can lead to a second nitration, yielding the 2,6-dinitro derivative. This reactivity pattern highlights the directing power of methoxy groups in electrophilic substitutions on activated heterocyclic rings.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient character of the pyridazine nucleus makes it inherently susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of good leaving groups, such as halogens, or even activated methoxy groups, at positions activated by the ring nitrogens.

Displacement of Halogen Substituents on Related Pyridazine Derivatives

Halogen atoms on pyridazine rings are effective leaving groups in SNAr reactions. The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the halide ion.

The positions most susceptible to nucleophilic attack on the pyridazine ring are those ortho and para to the nitrogen atoms (C3, C6, and C4). For instance, in 3,4-dichloro-6-dimethylaminopyridazine, nucleophiles such as alkoxides and amines preferentially substitute the chlorine at the 4-position. The stability of the anionic intermediate, which allows for the delocalization of the negative charge onto the electronegative ring nitrogens, is a key factor driving the reaction. stackexchange.com The general order of leaving group ability for halides in these reactions is I > Br > Cl > F, although this can be influenced by the specific nucleophile and reaction conditions. nih.gov

Reactivity of Methoxy Groups in Pyridazine Systems

While methoxy groups are typically poor leaving groups, their displacement from an electron-deficient ring like pyridazine is feasible with strong nucleophiles under specific conditions. The methoxy group's character as a leaving group is enhanced when it is positioned at an electron-deficient carbon (ortho or para to a ring nitrogen).

Studies on the closely related 3,5-dimethoxypyridine (B18298) have demonstrated that sequential nucleophilic substitution of the methoxy groups is possible. Using a sodium hydride-iodide composite system, primary and secondary amines can displace the methoxy groups to form aminopyridines. ntu.edu.sg The first amination of 3,5-dimethoxypyridine occurs at one of the methoxy-bearing carbons, and a subsequent reaction can displace the second methoxy group, demonstrating the viability of this transformation.

| Step | Starting Material | Nucleophile | Product | Yield |

|---|---|---|---|---|

| 1 | 3,5-Dimethoxypyridine | Piperidine | 5-Methoxy-3-(piperidin-1-yl)pyridine | 81% |

| 2 | 5-Methoxy-3-(piperidin-1-yl)pyridine | Pyrrolidine | 3-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine | 78% |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. These methods are highly effective for functionalizing heterocyclic systems, including pyridazines.

Carbon-Carbon Bond Formation (e.g., Suzuki Cross-Coupling for Pyridine/Pyridazine Systems)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biaryl compounds by reacting an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.com This reaction is well-suited for pyridazine systems, where a halogenated pyridazine can serve as the electrophilic partner.

The catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridazine derivative.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. harvard.edu

This methodology has been successfully applied to synthesize a wide variety of diarylpyridines and diarylpyridazines. For instance, 3,5-dibromo-2,4,6-trimethylpyridine (B189553) can be coupled with various arylboronic acids to produce 3,5-diarylpyridines in high yields. beilstein-journals.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction efficiency, especially when using less reactive chloro-substituted pyridazines. beilstein-journals.orgnih.gov

| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Product Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 96% |

| 4-Methylphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 92% |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 85% |

| 4-Chlorophenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 72% |

C-H Functionalization Strategies in Dimethoxypyridine/pyridazine Scaffolds

Direct C-H functionalization is a powerful and atom-economical strategy for the elaboration of heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov In the context of dimethoxy-substituted pyridine and pyridazine systems, the electron-rich nature of the ring enhances its reactivity towards certain C-H activation pathways. acs.org While research specifically detailing the C-H functionalization of this compound is nascent, studies on analogous dimethoxypyridine systems provide significant insights into potential synthetic routes.

Palladium- and rhodium-catalyzed reactions are prominent in the C-H functionalization of nitrogen-containing heterocycles. nih.govnih.gov These transformations often rely on the use of a directing group to control regioselectivity. However, the inherent electronic properties of the substituted ring can also influence the site of functionalization.

A notable example of direct functionalization is the sequential nucleophilic amination of 3,5-dimethoxypyridine. This reaction, mediated by a sodium hydride-iodide composite, demonstrates the feasibility of introducing new functionalities onto the ring system. The process involves the sequential replacement of methoxy groups, but it highlights the reactivity of the scaffold. A related transformation, the directed C-H phenylation of 3-methoxypyridine, has also been demonstrated, paving the way for similar strategies to be applied to dimethoxypyridazine systems. ntu.edu.sg

A specific application of this strategy is the sequential diamination of 3,5-dimethoxypyridine, which proceeds in good yields. This transformation underscores the potential for multiple functionalizations on the dimethoxy-substituted ring.

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 3,5-Dimethoxypyridine | Amine Nucleophile (Sequential Addition) | Diaminated Pyridine Derivative | Good |

Reduction Reactions and Hydrogenation

Reduction and hydrogenation are fundamental transformations in organic synthesis, allowing for the removal of functional groups and the saturation of aromatic systems.

The removal of halogen atoms from halogenated pyridazines is a crucial transformation for introducing further molecular diversity. Reductive dehalogenation, particularly of aryl bromides and chlorides, is a well-established process that can be effectively applied to halogenated dimethoxypyridazine systems. organic-chemistry.orgorganic-chemistry.org

Catalytic hydrogenation is a common and efficient method for this purpose. researchgate.net Palladium-on-carbon (Pd/C) is a frequently used catalyst, often in the presence of a hydrogen source such as hydrogen gas or transfer hydrogenation reagents like sodium hypophosphite. organic-chemistry.org These reactions are typically performed under neutral conditions. Notably, the reactivity of halogens towards reduction follows the order I > Br > Cl, allowing for selective dehalogenation in some cases. Bromides are generally reduced more readily and under milder conditions than chlorides. organic-chemistry.orgorganic-chemistry.org

For the more resilient chloroarenes, specific catalytic systems have been developed. A combination of palladium(II) acetate, polymethylhydrosiloxane (B1170920) (PMHS), and aqueous potassium fluoride (B91410) has been shown to be effective for the rapid hydrodechlorination of aryl chlorides at room temperature. msu.edu This mild method tolerates a wide range of functional groups, making it a potentially valuable tool for the dehalogenation of complex halogenated dimethoxypyridazines. msu.edu

| Halogen | Catalyst System | Hydrogen Source | Conditions |

|---|---|---|---|

| Bromo | 10% Pd/C | H₂ | Neutral |

| Chloro | Pd(OAc)₂ | Polymethylhydrosiloxane (PMHS) | Aqueous KF, Room Temperature |

Functional Group Interconversions on the Pyridazine Ring

Functional group interconversions are essential for the synthesis of complex molecules, allowing for the transformation of one functional group into another. On the pyridazine ring, the methoxy groups of this compound can be valuable handles for such transformations.

One of the most significant interconversions is the nucleophilic aromatic substitution (SNAr) of methoxy groups. Due to the electron-deficient nature of the pyridine and pyridazine rings, nucleophilic attack is favored at the positions ortho and para to the ring nitrogens. stackexchange.comechemi.com A novel protocol utilizing sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the nucleophilic amination of methoxypyridines. ntu.edu.sg This method allows for the direct conversion of a methoxy group to an amino group, providing access to aminopyridines which are of significant medicinal interest. ntu.edu.sgresearchgate.net The reaction is applicable to 3,5-dimethoxypyridine, enabling the synthesis of 3-amino-5-methoxypyridine derivatives. ntu.edu.sg

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 3-Methoxypyridine | Piperidine, NaH, LiI | 3-(Piperidin-1-yl)pyridine | Not Specified |

| 3,5-Dimethoxypyridine | Piperidine, NaH, LiI | 5-Methoxy-3-(piperidin-1-yl)pyridine | Not Specified |

Another example of functional group interconversion on the pyridazine core involves the transformation of pyridazin-3(2H)-ones. These can be converted to their corresponding 3-methoxy-imidazo[1,2-b]pyridazines. This is achieved through the methylation of the sodium salts of imidazo[1,2-b]pyridazine-3-ols with methyl iodide. flinders.edu.au This transformation demonstrates the conversion of a hydroxyl group (in its enol form) to a methoxy group, which can be crucial for modulating the biological activity of the resulting compounds. flinders.edu.au

Spectroscopic and Advanced Structural Characterization of 3,5 Dimethoxypyridazine and Analogues

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a wealth of information regarding the connectivity, functional groups, and electronic environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For pyridazine (B1198779) derivatives, 1H, 13C, and 15N NMR are particularly informative. One-dimensional and two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, are employed to establish proton and carbon frameworks and their connectivity. amazonaws.com

While specific NMR data for 3,5-Dimethoxypyridazine is not extensively detailed in readily available literature, the expected chemical shifts can be inferred from related structures. The protons on the pyridazine ring are expected to appear in the aromatic region of the 1H NMR spectrum, with their precise shifts influenced by the electron-donating methoxy (B1213986) groups. The methoxy protons would be visible as a characteristic singlet in the upfield region.

Advanced techniques, such as the use of 15N-labelled compounds, offer deeper insights into the electronic structure of nitrogen-containing heterocycles. Studies on related systems like pyridines and pyrazines have demonstrated the power of 15N NMR. For instance, hyperpolarization techniques can dramatically enhance 15N NMR signals, allowing for the detection of unlabeled compounds in a single scan. nih.gov This method provides valuable data on the nitrogen environment, which is otherwise difficult to probe due to the low natural abundance and lower gyromagnetic ratio of the 15N isotope. The chemical shifts of the ring nitrogens in pyridazines are sensitive to substituent effects, providing a clear picture of electronic distribution within the heterocyclic core. amazonaws.comchemicalbook.com

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| 1H | Pyridazine Ring Protons | 7.0 - 9.5 | Shifts are highly dependent on substituent positions and electronic nature. |

| 1H | Methoxy Protons (-OCH3) | 3.8 - 4.2 | Typically appears as a sharp singlet. |

| 13C | Pyridazine Ring Carbons | 120 - 160 | Carbons attached to nitrogen and methoxy groups will be significantly shifted. |

| 13C | Methoxy Carbon (-OCH3) | 55 - 60 | Characteristic chemical shift for methoxy carbons. |

| 15N | Pyridazine Ring Nitrogens | -100 to +100 (relative to nitromethane) | Highly sensitive to protonation and substituent effects. chemicalbook.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.orgmasterorganicchemistry.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrations include C-H stretching from the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the pyridazine ring, and the characteristic C-O stretching of the methoxy groups. Aromatic C-H stretches typically appear above 3000 cm-1, while aliphatic C-H stretches are found just below 3000 cm-1. vscht.cz The stretching vibrations of the heterocyclic ring are expected in the 1600-1400 cm-1 region. The C-O ether linkage produces strong bands in the fingerprint region, typically around 1250-1000 cm-1. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (in -OCH3) | Stretching | 3000 - 2850 | Medium |

| C=N / C=C (Ring) | Stretching | 1600 - 1450 | Medium to Strong |

| Aromatic C-O | Asymmetric Stretching | 1275 - 1200 | Strong |

| Aromatic C-O | Symmetric Stretching | 1075 - 1020 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C6H8N2O2, Molecular Weight: 140.14 g/mol ), the molecular ion peak [M]+ would be expected at m/z 140. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation of pyridazine derivatives often involves characteristic losses. For this compound, likely fragmentation pathways would include the loss of a methyl radical (•CH3) from a methoxy group to give an [M-15]+ ion, or the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH2O) to yield [M-29]+ or [M-30]+ ions, respectively. Subsequent fragmentation could involve the cleavage of the pyridazine ring. Studies on related heterocyclic systems have established characteristic fragmentation patterns that are useful for confirming the presence of the N-substituted pyridazine ring. nih.gov

| Ion | Proposed Formula | m/z (Expected) | Description |

|---|---|---|---|

| [M]+• | C6H8N2O2 | 140 | Molecular Ion |

| [M-CH3]+ | C5H5N2O2 | 125 | Loss of a methyl radical |

| [M-CH2O]+• | C5H6N2O | 110 | Loss of formaldehyde |

| [M-OCH3]+ | C5H5N2O | 109 | Loss of a methoxy radical |

X-ray Crystallography and Solid-State Analysis

While spectroscopic methods provide crucial data on molecular connectivity, X-ray crystallography offers the most definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Although a single-crystal X-ray structure of this compound is not readily reported, extensive crystallographic studies have been performed on closely related pyridazine and fused pyridazine derivatives. These studies provide valuable benchmarks for understanding the solid-state conformation of such heterocycles.

For instance, X-ray studies on pyridazino[4,5-d]pyridazine (B3350090) derivatives have revealed that the fused ring systems are often approximately planar. rsc.orgchemicalbook.com In the structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine, the heterocyclic ring is nearly perfectly planar, with only minor deviations for the methoxy substituents. chemicalbook.com Similarly, studies on pyrrolo[1,2-b]pyridazine (B13699388) derivatives show a planar conformation in the crystal, with molecular packing dominated by π-π stacking interactions. hmdb.ca These findings suggest that the pyridazine ring in this compound is likely to be planar, with the methoxy groups potentially rotated out of the ring plane to minimize steric hindrance.

| Compound | Space Group | Key Structural Features | Reference |

|---|---|---|---|

| 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione | P21/n | Fused ring is approximately planar; steric hindrance causes displacement of Cl and O atoms from the plane. | rsc.org |

| 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine | P21/n | The whole molecule is roughly planar; methoxy groups show slight displacement from the ring plane. | chemicalbook.com |

| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine | P21/c | Molecule assumes a planar conformation; packing is based on π-π stacking. | hmdb.ca |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | P21/c | Benzene and pyridazine rings are not coplanar. | nih.gov |

For compounds that are difficult to crystallize, such as oils or substances available only in minute quantities, the Crystalline Sponge (CS) method provides a revolutionary alternative for structure determination. researchgate.net This technique utilizes a porous metal-organic framework (MOF) as a host, which absorbs and orients the analyte (guest) molecules within its pores. vscht.czsynchem.descbt.com The guest-loaded crystal can then be analyzed by conventional single-crystal X-ray diffraction to determine the structure of the entrapped molecule. researchgate.net

The most common crystalline sponge, [(ZnI2)3(tpt)2·x(Guest)]n (where tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine), has been successfully used to determine the structures of a wide range of organic molecules. nih.gov The process involves soaking a pre-formed sponge crystal in a solution of the target analyte. vscht.cz The optimization of soaking conditions (e.g., solvent, temperature, concentration) is crucial for achieving high guest occupancy and obtaining high-quality diffraction data. scbt.com

For a compound like this compound, if it proved challenging to obtain suitable single crystals, the Crystalline Sponge method would be an excellent alternative. It would allow for its precise three-dimensional structure to be determined without the need for traditional crystallization, providing invaluable data to complement spectroscopic findings. However, it is noted that organic molecules with N-donor sites, such as pyridazines, may sometimes interfere with the integrity of the host framework, requiring careful optimization of the soaking process. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of crystalline solids is dictated by the nature and strength of intermolecular interactions, which govern the spatial arrangement of molecules. In the case of pyridazine analogues, the crystal packing is a result of a complex interplay of various non-covalent forces, including hydrogen bonds, π–π stacking, and other van der Waals interactions. X-ray crystallography and Hirshfeld surface analysis are powerful tools for the detailed investigation of these interactions. nih.goviucr.org

The pyridazine ring, with its two adjacent nitrogen atoms, possesses a significant dipole moment and robust hydrogen-bonding capabilities, which are crucial in determining its molecular recognition and crystal packing behavior. nih.gov The analysis of various pyridazine derivatives reveals that weak and strong intermolecular interactions collectively stabilize the crystal structure.

Detailed research findings from crystallographic studies on pyridazine analogues highlight the prevalence of specific intermolecular contacts. For instance, in the crystal structure of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, the packing is dominated by hydrogen-bonding and van der Waals interactions. nih.gov Similarly, the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole showed that H···H, H···C, N···H, and Br···H contacts are the most dominant. mdpi.com These interactions often lead to the formation of well-defined supramolecular motifs, such as centrosymmetric dimers, helical chains, or extended three-dimensional networks. nih.goviucr.orgresearchgate.net

Hirshfeld surface analysis is instrumental in visualizing and quantifying these non-covalent interactions. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm surface indicate close contacts with distances shorter than the van der Waals radii. nih.gov

For example, analyses of different pyridazine derivatives consistently show that H···H contacts make up the largest contribution to the crystal packing, often accounting for over 36% of the total Hirshfeld surface area. nih.govresearchgate.net This is followed by H···C/C···H and H···O/O···H or H···N/N···H interactions, underscoring the importance of even weak hydrogen bonds and general van der Waals forces in the stabilization of the crystal lattice. nih.goviucr.orgmdpi.com π-π stacking interactions between pyridazine and adjacent aromatic rings are also frequently observed, contributing to the formation of columns or layered structures. iucr.orgnih.govresearchgate.net

The following tables summarize the crystallographic data and the percentage contributions of the most significant intermolecular contacts for representative pyridazine analogues, as determined by Hirshfeld surface analysis.

Table 1: Crystallographic Data for Selected Pyridazine Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| Analogue A: Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.50 | 98.62 | 103.82 |

| Analogue B: Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate nih.gov | Monoclinic | P21/c | - | - | - | - | - | - |

| Analogue C: 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide iucr.org | Monoclinic | P21/c | - | - | - | - | - | - |

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyridazine Analogues

| Interaction Type | Analogue A¹ mdpi.com | Analogue B² nih.gov | Analogue C³ researchgate.net |

|---|---|---|---|

| H···H | 39.6% | 39.7% | 36.2% |

| H···C / C···H | 22.0% | 27.5% | 20.5% |

| H···O / O···H | - | 11.1% | 20.0% |

| H···N / N···H | 12.8% | 15.5% | 4.5% |

| C···C | >0% | - | 4.3% |

| Br···H | 13.2% | - | - |

| C···O / O···C | - | - | 6.5% |

¹Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole ²Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate ³A pyridazinone derivative

These data collectively demonstrate that the crystal packing of pyridazine analogues is a finely tuned balance of multiple weak and strong non-covalent interactions. The specific substitutions on the pyridazine core can significantly influence the geometry and relative importance of these interactions, leading to diverse and complex supramolecular assemblies. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies on 3,5 Dimethoxypyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for understanding molecular structures and reactivities at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity PredictionsDensity Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For 3,5-Dimethoxypyridazine, a DFT analysis would calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map.researchgate.netaps.org

These calculations help predict the molecule's stability, and reactivity, and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.com For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net The MEP map would visualize electron-rich and electron-poor regions, offering insights into intermolecular interactions.

Molecular Modeling and Simulation

Molecular modeling and simulations provide a dynamic view of molecular behavior, which is essential for understanding biological interactions.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Models

QSAR models are statistical tools used in drug design to predict the biological activity of chemical compounds based on their molecular structures.

In Silico Analysis of Compound Properties and InteractionsIn silico analysis involves the use of computational methods to predict a compound's physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).unpad.ac.idFor this compound, these predictive models could estimate properties like solubility, lipophilicity (logP), and potential for binding to various biological targets.nih.gov

If a series of related pyridazine (B1198779) analogs with known biological activity were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. nih.gov This model would create a mathematical relationship between structural features (descriptors) and activity, allowing for the prediction of the activity of new, unsynthesized derivatives and guiding the design of more potent compounds. semanticscholar.org

Applications in Chemical Research Beyond Direct Property Characterization

Role as a Building Block in Complex Organic Synthesis

As a synthetic intermediate, the pyridazine (B1198779) scaffold is a cornerstone in the construction of a wide array of more complex organic molecules. The arrangement of its nitrogen atoms and the reactivity of the carbon backbone offer multiple avenues for functionalization and annulation, allowing for the creation of diverse molecular frameworks.

Precursors for Pharmaceuticals and Agrochemicals

The pyridazine ring is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceutical agents. nih.govresearchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.net The unique physicochemical characteristics of the pyridazine ring, such as its high dipole moment, capacity for hydrogen bonding, and ability to engage in π-π stacking interactions, are crucial for its role in molecular recognition and drug-target binding. nih.govblumberginstitute.org

The substitution pattern significantly influences the biological activity. For instance, 3,5-Dimethoxypyridazine serves as a precursor for molecules where the methoxy (B1213986) groups can be retained to modulate solubility and electronic properties or can be chemically transformed into other functional groups to fine-tune the molecule's interaction with biological targets. Pyridazine derivatives have also found application in agriculture as herbicides and plant growth regulators. researchgate.net

| Compound Class | Biological Activity | Reference |

|---|---|---|

| Substituted Pyridazines | Anticancer | researchgate.netjst.go.jp |

| Pyridazine Derivatives | Antimicrobial (Antibacterial & Antifungal) | researchgate.net |

| General Pyridazine Scaffolds | Anti-inflammatory & Analgesic | researchgate.net |

| Fused Pyridazines | Cardiotonic & Antihypertensive | researchgate.netresearchgate.net |

| Pyridazine-based Heterocycles | Herbicidal | researchgate.net |

Synthesis of Pyridazine-Fused Heterocycles and Derivatives

The pyridazine core is an excellent platform for the synthesis of fused heterocyclic systems. researchgate.net The inherent reactivity of the ring allows for the construction of more complex, polycyclic structures through annulation reactions. These reactions build additional rings onto the pyridazine framework, leading to a diverse range of compounds such as pyridazino[4,5-b]quinolines and thieno[2,3-c]pyridazines. The resulting fused systems often possess unique electronic and steric properties, making them valuable targets for materials science and medicinal chemistry research. The synthesis of these complex structures is a testament to the versatility of pyridazine derivatives as foundational building blocks in organic synthesis. liberty.edu

Intermediate for Bipyridyl and Oligo(N-phenyl-m-aniline) Derivatives

Pyridazine derivatives serve as important precursors in the synthesis of bipyridine-type molecules, which are themselves critical ligands in catalysis and components of functional materials. nih.govresearchgate.net Synthetic strategies such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) are employed to connect a pyridazine ring to another aromatic or heteroaromatic system. nih.govresearchgate.net In such reactions, a halogenated or organometallic derivative of this compound could be coupled with another pyridyl unit to form a dimethoxy-substituted bipyridine. The strong coordination of bipyridine products with metal centers can sometimes decrease catalytic activity, presenting a challenge that modern synthetic methods aim to overcome. nih.govresearchgate.net While this compound is a potential precursor for such molecules, its specific application in the synthesis of oligo(N-phenyl-m-aniline) derivatives is a specialized area with limited documentation in readily available literature.

Catalysis and Coordination Chemistry

The electron-deficient nature of the pyridazine ring and the presence of two adjacent nitrogen lone pairs make it an attractive component for ligand design in coordination chemistry and catalysis. The scaffold's properties can be systematically tuned through substitution, influencing the performance of the resulting metal complexes.

Ligand Design in Metal-Catalyzed Reactions utilizing Pyridazine Scaffolds

The pyridazine scaffold is a versatile building block for designing ligands used in metal-catalyzed reactions. nih.gov The two adjacent nitrogen atoms can act as a bidentate chelate, forming stable complexes with transition metals. The electronic properties of the pyridazine ring significantly influence the catalytic activity of the metal center. blumberginstitute.org In the case of this compound, the electron-donating methoxy groups increase the electron density on the ring and the basicity of the nitrogen atoms, which can enhance the stability and reactivity of the coordinated metal.

These pyridazine-based ligands have been incorporated into catalysts for a variety of transformations. The ability to modify the substituents on the pyridazine ring allows for the fine-tuning of steric and electronic properties, enabling the rational design of catalysts with improved activity, selectivity, and stability for specific chemical processes. acs.org

| Ligand Type | Metal | Application | Reference |

|---|---|---|---|

| Bis(imino)pyridine | Iron (Fe), Cobalt (Co) | Ethylene oligomerization and polymerization | acs.org |

| Pyridazine-based ligands | Osmium (Os) | Asymmetric dihydroxylation of olefins | nih.gov |

| Palladium-pincer complexes | Palladium (Pd) | Cross-coupling reactions | nih.gov |

| Pyridazine-based Iridium complexes | Iridium (Ir) | Organic Light-Emitting Diodes (OLEDs) | liberty.edu |

Mechanistic Investigations of Catalytic Processes Involving Pyridazine Ligands

Understanding the detailed mechanism of a catalytic reaction is crucial for the rational design of improved catalysts. For reactions involving pyridazine-based ligands, mechanistic studies often combine experimental and computational methods to elucidate the catalytic cycle. acs.org Techniques such as in-situ spectroscopy, kinetic analysis, and isotopic labeling provide insights into reaction intermediates and rate-determining steps.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for exploring the potential energy surfaces of catalytic reactions. acs.org These studies can model the structure of catalyst-substrate complexes, transition states, and intermediates, helping to explain observed reactivity and selectivity. For pyridazine-containing catalysts, such investigations can reveal how the ligand's electronic structure, steric hindrance, and binding mode influence the key steps of the catalytic process, such as oxidative addition, migratory insertion, and reductive elimination. acs.orgacs.org This fundamental understanding is essential for developing next-generation catalysts with enhanced efficiency and selectivity.

Supramolecular Chemistry and Advanced Materials Science

The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature and the presence of two adjacent nitrogen atoms, make it a potentially interesting building block in supramolecular chemistry and materials science. These features can facilitate non-covalent interactions and coordination chemistry, which are fundamental to these fields.

Design of Supramolecular Host-Guest Systems with Pyridazine Components

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. nih.gov The design of host-guest systems, a central concept in this field, involves a "host" molecule that specifically binds a "guest" molecule. nih.gov The pyridazine heterocycle possesses features, such as a significant dipole moment and hydrogen-bonding capabilities, that could be exploited in molecular recognition phenomena. rsc.org However, there is no specific research available that describes the design or study of supramolecular host-guest systems incorporating the this compound molecule.

Development as Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.govmdpi.com The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Nitrogen-containing heterocyclic compounds are widely used as ligands in MOF synthesis. chimia.ch The pyridazine moiety, with its two nitrogen atoms, can act as a bidentate ligand, bridging metal centers to form extended network structures. nih.gov While pyridazine and its derivatives, like pyridine-3,5-dicarboxylic acid, have been successfully used to create MOFs rsc.orgresearchgate.net, there is no specific literature that reports the use of this compound as a ligand in the synthesis of Metal-Organic Frameworks.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Pyridazine (B1198779) Cores

While classical methods for pyridazine synthesis are well-established, the development of more efficient, sustainable, and diverse synthetic routes remains a critical area of research. Future efforts are expected to focus on:

C-H Functionalization: Direct C-H functionalization of the pyridazine ring would provide a more atom-economical approach to introduce various substituents, bypassing the need for pre-functionalized starting materials. Research into regioselective C-H activation at the C4 and C6 positions of the 3,5-dimethoxypyridazine core will be particularly valuable.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of pyridazine derivatives. Developing flow-based methodologies for the construction and modification of the this compound scaffold could enable more efficient production for further studies.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. Exploring photoredox-catalyzed reactions for the derivatization of this compound could open up new avenues for creating novel molecular architectures.

| Synthetic Methodology | Potential Advantages | Target Reactions for this compound |

| C-H Functionalization | Atom economy, reduced waste | Arylation, alkylation, and amination at C4/C6 |

| Flow Chemistry | Improved safety, scalability, and control | Nitration, halogenation, and cross-coupling reactions |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Trifluoromethylation, and introduction of complex fragments |

Advanced Computational Approaches for Predictive Design

Computational chemistry is poised to play an increasingly important role in accelerating the discovery and optimization of pyridazine-based compounds. Future research will likely leverage:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netresearchgate.net DFT calculations can be employed to predict reaction mechanisms and guide the design of new synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with biological targets, such as proteins and nucleic acids. digitellinc.com This can aid in the rational design of new drug candidates.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on existing chemical data to predict the properties and activities of novel pyridazine derivatives, thereby accelerating the drug discovery process.

| Computational Approach | Application in this compound Research | Predicted Outcomes |

| Quantum Mechanics (QM) / DFT | Elucidation of electronic properties and reaction pathways. researchgate.netresearchgate.net | Optimized geometries, reaction energies, and spectroscopic data. |

| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules. digitellinc.com | Binding affinities, conformational changes, and solvation effects. |

| Machine Learning (ML) / AI | Prediction of bioactivity and physicochemical properties. | Identification of promising candidates for synthesis and testing. |

Exploration of Untapped Reactivity of Dimethoxypyridazine

The electron-donating methoxy (B1213986) groups at the 3 and 5 positions significantly influence the reactivity of the pyridazine ring, creating opportunities for novel chemical transformations. Future studies should investigate:

Electrophilic Aromatic Substitution: While the pyridazine ring is generally electron-deficient, the methoxy groups can activate the ring towards electrophilic attack. A systematic study of reactions such as nitration, halogenation, and Friedel-Crafts reactions could yield a variety of functionalized derivatives.

Nucleophilic Aromatic Substitution (SNAr): The interplay between the ring nitrogens and the methoxy groups could lead to interesting and potentially unexpected outcomes in SNAr reactions. Investigating the displacement of the methoxy groups or other leaving groups at various positions will be crucial.

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to halogenated or otherwise activated this compound derivatives will enable the synthesis of a diverse library of compounds with tailored properties.

Expanding Applications in Interdisciplinary Fields of Chemical and Biological Sciences

The unique structural and electronic features of this compound make it a versatile building block for applications in various scientific disciplines.

Medicinal Chemistry: Pyridazine derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The 3,5-dimethoxy substitution pattern could be exploited to design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. For instance, the scaffold could be incorporated into molecules targeting kinases or other enzymes implicated in disease.

Materials Science: The pyridazine core can be integrated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy groups can be used to tune the electronic properties and solid-state packing of these materials.

Agrochemicals: The pyridazine heterocycle is found in several commercial herbicides and insecticides. The development of new this compound derivatives could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

| Field | Potential Application of this compound | Rationale |

| Medicinal Chemistry | Kinase inhibitors, antimicrobial agents | The pyridazine scaffold is a known pharmacophore. nih.gov |

| Materials Science | Organic electronics, functional polymers | The diazine core can influence electronic properties. |

| Agrochemicals | Herbicides, insecticides | Pyridazine-based compounds have proven utility in agriculture. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3,5-Dimethoxypyridazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, methoxylation of pyridazine derivatives can be achieved using sodium methoxide in methanol under reflux (80–100°C) . Optimizing stoichiometry (e.g., molar ratios of starting materials like 3,5-dichloropyridazine to methoxide) and reaction time (typically 6–12 hours) is critical. Monitoring via TLC or HPLC ensures reaction completion. Yield improvements (up to 70–85%) are reported when using anhydrous conditions and inert atmospheres to minimize hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the pyridazine ring (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks matching the molecular weight (e.g., 140.14 g/mol for C₆H₈N₂O₂) .

- HPLC : Assess purity (>95% preferred for research-grade material) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Avoid proximity to oxidizers (e.g., peroxides) .

- Spill Management : Absorb with inert materials (vermiculite) and dispose of as hazardous waste under local regulations .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives with electron-withdrawing vs. electron-donating substituents?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) deactivate the pyridazine ring, requiring harsher conditions (e.g., higher temperatures or catalysts like Pd/C). In contrast, electron-donating groups (e.g., methyl) enhance reactivity, enabling milder methoxylation. Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁸O-methanol) can track substituent effects on transition states .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Cross-validate data using:

- DSC/TGA : Accurately determine melting points and thermal stability .

- Solubility Tests : Use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures. Discrepancies may arise from polymorphic forms or impurities; recrystallize samples and repeat assays .

- Collaborative Studies : Compare results across labs using identical batches and analytical protocols .

Q. How does this compound behave under extreme pH or UV exposure, and what degradation products form?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (e.g., 1M HCl/NaOH at 25–40°C). LC-MS can identify hydrolyzed products like 3,5-dihydroxypyridazine under acidic conditions .

- UV Stability : Expose to UV-Vis light (254 nm) and monitor via spectrophotometry. Photooxidation may yield quinone-like derivatives, requiring antioxidant additives (e.g., BHT) for stabilization .

Q. What advanced analytical methods quantify trace impurities in this compound?

- Methodological Answer :

- GC-MS/MS : Detect volatile impurities (e.g., residual solvents) with detection limits <0.1% .

- ICP-MS : Identify heavy metal contaminants (e.g., Pd from catalytic reactions) at ppb levels .

- 2D-NMR : Resolve overlapping signals from stereoisomers or regioisomers in complex mixtures .

Q. How is this compound utilized as a precursor in heterocyclic chemistry or drug discovery?

- Methodological Answer : Its methoxy groups act as directing sites for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) . In medicinal chemistry, it serves as a scaffold for kinase inhibitors or antimicrobial agents. For example, derivatization with thiourea groups enhances bioactivity against Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.